molecular formula C8H12N2O3S B097139 Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate CAS No. 16238-42-9

Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate

Cat. No. B097139
CAS RN: 16238-42-9
M. Wt: 216.26 g/mol
InChI Key: UHQXFWGUQBPHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate, also known as MMTIC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MMTIC belongs to the class of thiazine derivatives, which have been found to exhibit potent biological activities.

Mechanism Of Action

The exact mechanism of action of Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate is not fully understood. However, it is believed to exert its biological activity through the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress in cancer cells, leading to cell death. Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate has also been shown to modulate the expression of key genes involved in cell signaling and immune response, leading to its anti-inflammatory and immunomodulatory effects.

Advantages And Limitations For Lab Experiments

Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate has several advantages for lab experiments, including its high potency and specificity for cancer cells, making it an effective tool for studying cancer biology and developing new cancer therapies. However, Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate also has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate. These include the optimization of its pharmacokinetic properties, the development of new formulations for improved delivery, and the investigation of its potential use in combination with other anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate and to explore its potential use in the treatment of other diseases, such as infectious diseases and inflammatory disorders.
In conclusion, Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate is a promising compound with potent biological activities. Its potential use as a therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders, makes it an exciting area of research. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate can be synthesized through a multistep process, which involves the reaction of 2-aminothiazoline with methyl acrylate, followed by the addition of methyl isocyanate. The resulting product is then treated with sodium hydroxide to yield Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate. This synthesis method has been optimized to produce high yields of Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate with good purity.

Scientific Research Applications

Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including lung, breast, and prostate cancer. Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate has also been shown to possess antimicrobial, antiviral, and anti-inflammatory properties, making it a promising candidate for the treatment of infectious diseases and inflammatory disorders.

properties

IUPAC Name

methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-9-8-10(2)6(11)4-5(14-8)7(12)13-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQXFWGUQBPHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N(C(=O)CC(S1)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346444
Record name methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate

CAS RN

16238-42-9
Record name methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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